molecular formula C9H10BrNO2 B2374746 2-Amino-5-bromo-3,4-dimethylbenzoic acid CAS No. 1194709-31-3

2-Amino-5-bromo-3,4-dimethylbenzoic acid

Cat. No.: B2374746
CAS No.: 1194709-31-3
M. Wt: 244.088
InChI Key: IGCIQFVTSAKTQX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-bromo-3,4-dimethylbenzoic acid typically involves the bromination of 3,4-dimethylaniline followed by nitration and subsequent reduction . The reaction conditions often include the use of bromine or bromine-containing reagents, nitrating agents such as nitric acid, and reducing agents like tin(II) chloride or iron powder .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-3,4-dimethylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions include substituted benzoic acids, nitrobenzoic acids, and various coupled products depending on the specific reagents and conditions used .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-bromo-3,4-dimethylbenzoic acid is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications. The presence of both amino and bromine groups allows for diverse modifications and interactions, making it valuable in multiple research fields .

Properties

IUPAC Name

2-amino-5-bromo-3,4-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-4-5(2)8(11)6(9(12)13)3-7(4)10/h3H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCIQFVTSAKTQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1C)N)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-amino-3,4-dimethylbenzoic acid (50.0 g) in DMSO (500 mL) was added hydrobromic acid (174 mL) while keeping the internal temperature at 25 to 30° C., and the mixture was stirred overnight at room temperature. To the reaction mixture was added water (500 mL), and the mixture was stirred for 30 min. The precipitate was collected by filtration, and washed with water to give the title compound (102 g: containing DMSO).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
174 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

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